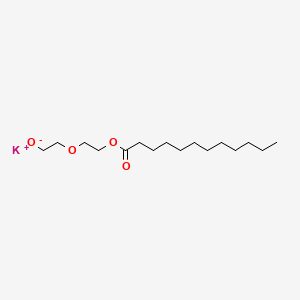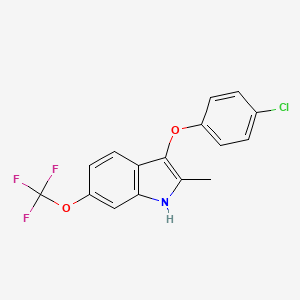
Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate is a complex organic compound with the molecular formula C17H17NO8 and a molecular weight of 363.327 g/mol. This compound belongs to the quinolizine family and is characterized by its multiple carboxylate groups and methyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted quinolizine derivatives followed by selective methylation. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethyl 9-methyl-9aH-quinolizate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinolizine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Reduced quinolizine derivatives.
Substitution: Halogenated quinolizines and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate is unique due to its specific structural features and reactivity. Similar compounds include:
Quinolizine derivatives: These compounds share the quinolizine core but may have different substituents and functional groups.
Tetramethyl derivatives: Other tetramethyl compounds with different heterocyclic structures.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
982-12-7 |
|---|---|
Molekularformel |
C18H19NO8 |
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C18H19NO8/c1-9-7-6-8-19-13(9)11(16(21)25-3)10(15(20)24-2)12(17(22)26-4)14(19)18(23)27-5/h6-8,13H,1-5H3 |
InChI-Schlüssel |
UOEIPAPEHFBCOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN2C1C(=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl 4-[3-(2,2,2-trifluoroethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B15348124.png)
![7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid](/img/structure/B15348125.png)







![Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate](/img/structure/B15348200.png)

